molecular formula C15H20N2O5 B1597970 Z-Val-Gly-OH CAS No. 2790-84-3

Z-Val-Gly-OH

Cat. No. B1597970
CAS RN: 2790-84-3
M. Wt: 308.33 g/mol
InChI Key: MWOJWUBBCZRMTB-UHFFFAOYSA-N
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Description

Z-Val-Gly-OH, also known as Z-Valeryl-Glycine, is an amino acid derivative that has garnered attention in the scientific community in recent years. It is a small molecule with a wide variety of potential applications, from biochemistry and physiology to pharmaceuticals and drug development.

Scientific Research Applications

Environmental Science: High-Speed NO2 Sensor Development

Summary of the Application

Z-Val-Gly-OH, also known as N-benzyloxycarbonylglycine, is used to functionalize Single Walled Carbon Nanotubes (SWNTs) to improve their sensing properties . This functionalization enhances the sensitivity of SWNTs-based sensors towards NO2, a harmful environmental pollutant .

Methods of Application and Experimental Procedures

The functionalization process involves the creation of a 1,3-dipolar cycloaddition type functionalization with Z-Val-Gly-OH . This process modifies the properties of the carbon nanotubes while maintaining their electronic properties . The functionalization allows for the acquisition of amino groups on the surface of the nanotubes in the absence of a solvent . Various parameters of the functionalization process, such as time and temperature, are optimized and analyzed in detail .

Results and Outcomes

The functionalization with Z-Val-Gly-OH resulted in an increase in the sensitivity of the SWNTs-based sensor to NO2 gas . The sensor showed a fast response/recovery time (approximately 88 s/95 s) and a high sensitivity of 27% . The sensor’s performance was tested for NO2 gas as a function of NO2 concentration (70 ppm to 20 ppm) .

Biochemistry: Synthesis of Glycine-Derived Peptides

Summary of the Application

Z-Val-Gly-OH, also known as N-benzyloxycarbonylglycine, is used in the synthesis of glycine-derived peptides . These peptides have various applications in biochemistry, including the study of protein structure and function .

Methods of Application and Experimental Procedures

The synthesis process involves the reaction of Z-Val-Gly-OH with other amino acids to form peptides such as Z-Gly-DL-Ala-OBzl and Z-Gly-L-Ala-OBzl . The reaction conditions, such as temperature and pH, are carefully controlled to ensure the successful formation of the desired peptides .

Results and Outcomes

The synthesis of glycine-derived peptides using Z-Val-Gly-OH has been successful, resulting in peptides like Z-Gly-DL-Ala-OBzl and Z-Gly-L-Ala-OBzl . These peptides are then used in various biochemical studies, contributing to our understanding of protein structure and function .

Biochemistry: Synthesis of Glycine N-Substituted Amides

Summary of the Application

Z-Val-Gly-OH is also used in the synthesis of glycine N-substituted amides . These compounds have various applications in biochemistry, including the study of enzyme-substrate interactions .

Methods of Application and Experimental Procedures

The synthesis process involves the reaction of Z-Val-Gly-OH with other compounds to form amides such as glycine-N-methylamide hydrochloride and glycine-N-isopropylamide hydrochloride . The reaction conditions, such as temperature and pH, are carefully controlled to ensure the successful formation of the desired amides .

Results and Outcomes

The synthesis of glycine N-substituted amides using Z-Val-Gly-OH has been successful, resulting in amides like glycine-N-methylamide hydrochloride and glycine-N-isopropylamide hydrochloride . These amides are then used in various biochemical studies, contributing to our understanding of enzyme-substrate interactions .

properties

IUPAC Name

2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5/c1-10(2)13(14(20)16-8-12(18)19)17-15(21)22-9-11-6-4-3-5-7-11/h3-7,10,13H,8-9H2,1-2H3,(H,16,20)(H,17,21)(H,18,19)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWOJWUBBCZRMTB-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Val-Gly-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
N Yoshida, T Kato, N Izumiya - Bulletin of the Chemical Society of …, 1970 - journal.csj.jp
… Val-Gly-OBu' (II) was prepared with the esterification of Z-Val-Gly-OH**) by the action of isobutylene in the presence of sulfuric acid as a catalyst. After hydrogenolysis of II, furnished …
Number of citations: 4 www.journal.csj.jp
K Kawashiro, H Ishizaki, S Sugiyama… - Biotechnology and …, 1993 - Wiley Online Library
… Figure 1 shows the time course of the esterification of Z-valylglycine (Z-Val-Gly-OH) as a typical example. The depression of the amidase activity can be attributed to a high pH value of …
Number of citations: 16 onlinelibrary.wiley.com
VVS Babu, RV Rao - 2005 - nopr.niscpr.res.in
A high-speed solution phase synthesis of peptide acids employing commercially available Fmoc-amino acid pentafluorophenyl esters as coupling agents has been demonstrated. The …
Number of citations: 7 nopr.niscpr.res.in
VV Sureshbabu, HP Hemantha, SA Naik - Tetrahedron Letters, 2008 - Elsevier
… In a typical example, Z-Val-Gly-OH derived amidoxime 4a was reacted with Fmoc-Ala-Phe-F 5a (prepared by treating the peptide acid with Deoxo-Fluor) in the presence of sodium …
Number of citations: 33 www.sciencedirect.com
G Gawne, GW Kenner… - Journal of the American …, 1969 - ACS Publications
Sir:“Onium” salts derived from polar, aprotic solvents are versatile intermediates in organic synthesis. 1 We considered that the resonance-stabilized acyloxyphosphonium salts (3) …
Number of citations: 111 pubs.acs.org
D Harmsen, G Erker, R Fröhlich… - European Journal of …, 2002 - Wiley Online Library
A series of Z‐ and Boc‐protected tripeptide methyl esters [Z‐/Boc‐5 to ‐12(pept)] was prepared using the amino acids glycine, alanine and valine. In both the alanine and the valine …
C García-Aparicio, MC Bonache… - Journal of medicinal …, 2006 - ACS Publications
… Following the general procedure, Z-Val-Gly-OH 3k (80 mg, 0.26 mmol) was reacted with NAP-TSAO-T 2 (85 mg, 0.13 mmol). The final residue was purified by CCTLC on the …
Number of citations: 38 pubs.acs.org
N YANAIHARA, C YANAIHARA, T NISHIDA… - 1981 - degruyter.com
… Z-Val-Gly-OH (616 mg, 2.0 mmol) was hydrogenated in MeOH (20 m/) and H2O (20 m/): 7?F 0.29. LIX (1.73 g, 2.0 mmol) was partially deblocked with TFA (3 ml): 7?…
Number of citations: 6 www.degruyter.com
茅原紘, 川上晃, 黒川紀子, 只左弘治, 内山孝一… - 1991 - agriknowledge.affrc.go.jp
… 図 8 z-Val-Gly-OHを投与した時のラットの血糖値の変化 合に,有意な変動は見られなかった.(図 6) この試料は,血糖値抑制効果が報告されてい るPerilloyl-D-Phe-OHの光学異性体のエステルで,…
Number of citations: 6 agriknowledge.affrc.go.jp
茅原紘, 川上晃, 奥谷能彦, 中西潮, 只左弘治 - 1991 - agriknowledge.affrc.go.jp
今回, 砂糖の約 2000 倍の甘味を持つといわれるペリラルチンと類似構造を有するように, 甘味発現の AH-BX 系に基づき,(1) オキシムをシッフ塩基に置き換えたアナローグ,(2) オキシムをペプチド結合…
Number of citations: 6 agriknowledge.affrc.go.jp

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